molecular formula C10H11F4N B13053419 (R)-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine

(R)-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine

Cat. No.: B13053419
M. Wt: 221.19 g/mol
InChI Key: KLZIMAZQYDNFPK-SSDOTTSWSA-N
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Description

®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine typically involves the reductive amination of a suitable ketone precursor with an amine source. One common method is the reductive amination of 1,1,1-trifluoroacetone with ®-4-fluorobenzylamine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups, which confer distinct chemical and biological properties. These features can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

InChI

InChI=1S/C10H11F4N/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8/h2-5,7,15H,6H2,1H3/t7-/m1/s1

InChI Key

KLZIMAZQYDNFPK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(F)(F)F)NCC1=CC=C(C=C1)F

Canonical SMILES

CC(C(F)(F)F)NCC1=CC=C(C=C1)F

Origin of Product

United States

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